molecular formula C22H21NO3 B1673993 Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 120934-96-5

Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1673993
M. Wt: 347.4 g/mol
InChI Key: MDMWHKZANMNXTF-UHFFFAOYSA-N
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Description

“Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with various functional groups including a benzylbenzoyl group and a methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the benzylbenzoyl group suggests that this compound may have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyrrole ring and the polar benzylbenzoyl and methyl ester groups could influence the compound’s solubility, melting point, and other physical properties .

Scientific Research Applications

Synthesis of Furo[2,3-b]pyridines

Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is involved in the synthesis of furo[2,3-b]pyridines, a process where 4,5-Dibenzoyl-1H-pyrrole-2,3-diones react with methyl 5-aminofuran-2-carboxylate. This reaction is a convenient preparative method for furo[2,3-b]pyridines, which are significant in organic synthesis (Antonov, Dmitriev, & Maslivets, 2021).

Structural Assignment in Fluorine-Substituted Analogues

In the study of fluorine-substituted analogues of FPL 64176, including methyl 4-(2-benzylbenzoyl)-2,5-dimethylpyrrole-3-carboxylate, NOE difference spectroscopy was utilized for structural assignment. This technique helped differentiate between positional isomers and assign structures definitively (Huber, Kane, & DaltonChristopher, 1997).

Calcium Channel Activator Synthesis

Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been synthesized for use as a novel calcium channel activator. This compound, also known as FPL 64176, was generated through Friedel-Crafts acylation and has shown potential as a biochemical and pharmacological tool for the study of calcium channels in various cell types(DaltonChristopher, Kane, & Rampe, 1992).

Development of α-Aminopyrrole Derivatives

The compound is also used in the synthesis of α-aminopyrrole derivatives. A method was developed involving the transformation of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process demonstrates the reactivity of diazo compounds and carbenes, leading to pyrrole-containing products (Galenko et al., 2019).

Electropolymerization and Electrochemical Properties

Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is used in electropolymerization studies. Specifically, it's involved in creating self-assembled monolayers on gold to enhance the properties of copolymerized poly(pyrrole) layers. These studies aim to understand the electrochemical properties of various systems (Schneider, Füser, Bolte, & Terfort, 2017).

Future Directions

The study of pyrrole derivatives is a rich field with many potential applications in medicine, materials science, and other areas. This compound, with its complex structure and potential for interesting reactivity, could be a valuable subject for future research .

properties

IUPAC Name

methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMWHKZANMNXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153064
Record name Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

120934-96-5
Record name Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120934-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fpl 64176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120934965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FPL-64176
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU89L306PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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